![molecular formula C24H29N3O6S2 B2586108 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-40-6](/img/structure/B2586108.png)

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

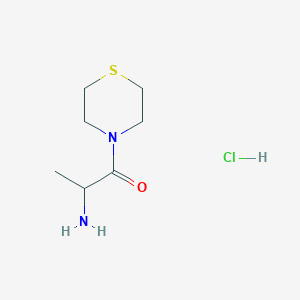

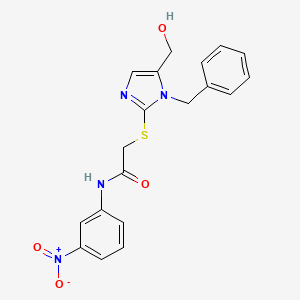

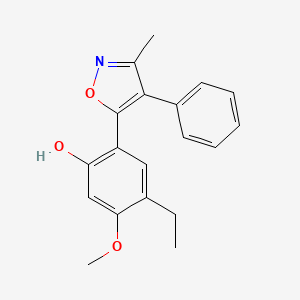

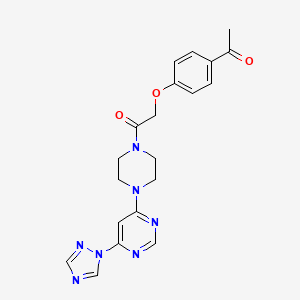

The compound contains several functional groups including a benzothiazole, a benzamide, a sulfonyl group, and a morpholino group . Benzothiazoles are heterocyclic compounds with diverse applications in medicinal chemistry and drug discovery. Benzamides are used in a variety of pharmaceuticals, and sulfonyl groups are often found in antibiotics and other drugs. Morpholino groups are commonly used in antisense oligonucleotides for gene knockdown experiments.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and benzamide rings, along with the sulfonyl and morpholino groups. The Z-configuration indicates the relative positions of the substituents around a double bond .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, benzamide, and benzothiazole groups. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and morpholino groups could affect its solubility and stability .Applications De Recherche Scientifique

- 2,6-Dimethylmorpholine (CAS No.: 6485-55-8) is a key intermediate in the synthesis of pharmaceutical ingredients . It serves as a versatile building block for various pharmaceutical compounds. Researchers can explore its potential in designing novel drugs, optimizing existing drug structures, and enhancing drug delivery systems.

- Recent studies have highlighted the electrochemical sulfonylation of thiols using sulfonyl hydrazides. In this process, structurally diverse sulfonyl hydrazides and thiols are converted into thiosulfonates under mild conditions, without the need for transition metals or oxidants . The compound may find applications in similar electrochemical reactions, contributing to green and efficient synthetic methodologies.

- An electrochemical protocol has been established for the synthesis of 2,3-disubstituted quinolines. By reacting benzoxazinones with arylsulfonyl hydrazides, researchers can access these valuable heterocyclic compounds under simple and mild conditions (room temperature and an undivided cell) . The compound’s structural features suggest potential relevance in quinoline-based drug discovery.

Pharmaceutical Synthesis

Electrochemical Transformations

Quinoline Synthesis

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6S2/c1-16-14-26(15-17(2)33-16)35(29,30)20-8-5-18(6-9-20)23(28)25-24-27(11-12-31-3)21-10-7-19(32-4)13-22(21)34-24/h5-10,13,16-17H,11-12,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHBSIPADBFEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2586025.png)

![(E)-N-[(5-Chloro-2H-indazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2586035.png)

![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/no-structure.png)

![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)